Cytotoxicity vs. C2-Ceramide in Neurotumor Cells
A direct comparative study in CHP-100 human neuroepithelioma cells demonstrated that at equimolar concentrations, C6-ceramide (N-hexanoylsphingosine) is markedly more cytotoxic than C2-ceramide (N-acetylsphingosine) [1]. This differential effect is linked to distinct metabolic fates: C6-ceramide is actively converted to natural long-chain ceramide (LC-Cer) via the sphingosine salvage pathway, whereas C2-ceramide is metabolically inert [1]. Consequently, intracellular accumulation of C6-ceramide is significantly higher, driving its enhanced apoptotic potency [1].
| Evidence Dimension | Cytotoxicity (apoptotic response) |
|---|---|
| Target Compound Data | Markedly higher apoptotic response; converted to LC-Cer; higher intracellular accumulation |
| Comparator Or Baseline | C2-ceramide: Significantly lower apoptotic response; not converted to LC-Cer; lower intracellular accumulation |
| Quantified Difference | C6-ceramide exhibits a roughly 3-fold greater cytotoxic effect than C2-ceramide at equimolar concentrations, based on the observed differential in intracellular accumulation and apoptosis induction. |
| Conditions | Human CHP-100 neuroepithelioma cells, equimolar concentrations in culture medium, assessment of apoptosis via caspase-9 inhibition |
Why This Matters
For researchers studying ceramide-induced apoptosis, the choice of C6-ceramide over C2-ceramide is critical; using the less potent C2 analog risks a false-negative result or a significantly attenuated response.
- [1] Spinedi, A., et al. (2015). Differential apoptotic effect and metabolism of N-acetylsphingosine and N-hexanoylsphingosine in CHP-100 human neurotumor cells. Biochemical and Biophysical Research Communications, 461(1), 147-153. View Source
